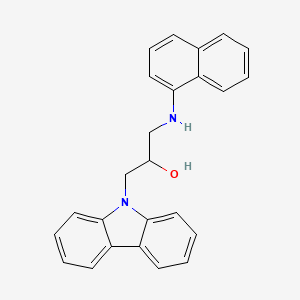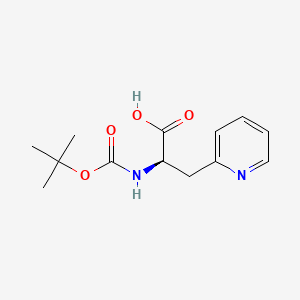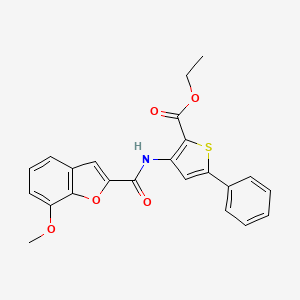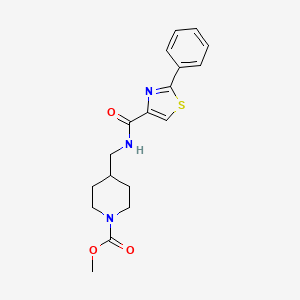
3-methoxy-1-methyl-N-(3-methylisothiazol-5-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-1-methyl-N-(3-methylisothiazol-5-yl)-1H-pyrazole-4-carboxamide, also known as MMPIP, is a small molecule antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7). It has been identified as a potential therapeutic target for various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
Mechanism of Action
3-methoxy-1-methyl-N-(3-methylisothiazol-5-yl)-1H-pyrazole-4-carboxamide acts as a selective antagonist of the mGlu7 receptor, which is a G protein-coupled receptor that modulates the release of neurotransmitters in the brain. By blocking the activity of mGlu7, 3-methoxy-1-methyl-N-(3-methylisothiazol-5-yl)-1H-pyrazole-4-carboxamide can enhance the release of glutamate and other neurotransmitters, leading to increased neuronal activity and improved cognitive function.
Biochemical and Physiological Effects:
3-methoxy-1-methyl-N-(3-methylisothiazol-5-yl)-1H-pyrazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects in the brain. It can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, and can also affect the activity of ion channels and other signaling pathways. In addition, 3-methoxy-1-methyl-N-(3-methylisothiazol-5-yl)-1H-pyrazole-4-carboxamide can alter the expression of various genes and proteins that are involved in neuronal function and plasticity.
Advantages and Limitations for Lab Experiments
3-methoxy-1-methyl-N-(3-methylisothiazol-5-yl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its high selectivity and potency for the mGlu7 receptor, as well as its ability to cross the blood-brain barrier. However, 3-methoxy-1-methyl-N-(3-methylisothiazol-5-yl)-1H-pyrazole-4-carboxamide also has some limitations, such as its relatively low solubility and stability, which can affect its efficacy and reproducibility in experiments.
Future Directions
There are several future directions for research on 3-methoxy-1-methyl-N-(3-methylisothiazol-5-yl)-1H-pyrazole-4-carboxamide, including the development of more potent and selective mGlu7 antagonists, the investigation of the molecular mechanisms underlying its therapeutic effects, and the exploration of its potential for treating other neurological and psychiatric disorders. In addition, further studies are needed to optimize the synthesis and formulation of 3-methoxy-1-methyl-N-(3-methylisothiazol-5-yl)-1H-pyrazole-4-carboxamide for clinical use, and to evaluate its safety and efficacy in larger clinical trials.
Synthesis Methods
3-methoxy-1-methyl-N-(3-methylisothiazol-5-yl)-1H-pyrazole-4-carboxamide can be synthesized using a multistep synthesis method that involves the condensation of 3-methylisothiazol-5-amine with ethyl 2-bromoacetate, followed by a series of reactions to form the final product. The yield of 3-methoxy-1-methyl-N-(3-methylisothiazol-5-yl)-1H-pyrazole-4-carboxamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalysts.
Scientific Research Applications
3-methoxy-1-methyl-N-(3-methylisothiazol-5-yl)-1H-pyrazole-4-carboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic effects on various neurological and psychiatric disorders. In animal models, 3-methoxy-1-methyl-N-(3-methylisothiazol-5-yl)-1H-pyrazole-4-carboxamide has been shown to reduce anxiety-like behavior, improve cognitive function, and attenuate drug-seeking behavior. In human studies, 3-methoxy-1-methyl-N-(3-methylisothiazol-5-yl)-1H-pyrazole-4-carboxamide has been tested as a potential treatment for schizophrenia and depression, with promising results.
properties
IUPAC Name |
3-methoxy-1-methyl-N-(3-methyl-1,2-thiazol-5-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-6-4-8(17-13-6)11-9(15)7-5-14(2)12-10(7)16-3/h4-5H,1-3H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOICRXMLMBXALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B2975085.png)
![7'-(Trifluoromethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2975086.png)





![3-cyclopentyl-7-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2975095.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975100.png)



